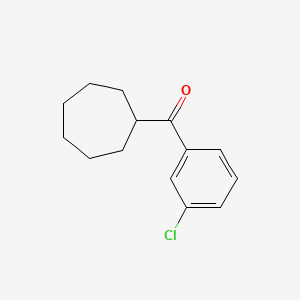

3-Chlorophenyl cycloheptyl ketone

Description

3-Chlorophenyl cycloheptyl ketone is a cyclic ketone featuring a seven-membered cycloheptyl ring attached to a 3-chlorophenyl group via a ketone functional group. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the construction of complex natural products such as Cortistatin A, where its seven-membered B-ring structure is critical . Its synthesis often involves fragmentation of cyclopropyl ketones using reagents like samarium iodide (SmI₂) followed by acidic workup, yielding cycloheptyl ketones in high efficiency (84% yield) . The compound’s stability and reactivity are influenced by its ring size, substituent position, and electronic effects, making it a subject of interest in comparative studies with structurally related molecules.

Properties

IUPAC Name |

(3-chlorophenyl)-cycloheptylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClO/c15-13-9-5-8-12(10-13)14(16)11-6-3-1-2-4-7-11/h5,8-11H,1-4,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNGPQOVNQHHDRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)C(=O)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001278032 | |

| Record name | Methanone, (3-chlorophenyl)cycloheptyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001278032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443310-47-1 | |

| Record name | Methanone, (3-chlorophenyl)cycloheptyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443310-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanone, (3-chlorophenyl)cycloheptyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001278032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chlorophenyl cycloheptyl ketone typically involves the reaction of 3-chlorobenzoyl chloride with cycloheptanone in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with the cycloheptanone to form the desired ketone.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, minimizing the risk of side reactions and maximizing efficiency.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or esters.

Reduction: Reduction of the ketone group can yield secondary alcohols.

Substitution: The chlorinated aromatic ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Oxidation: 3-Chlorobenzoic acid or its esters.

Reduction: 3-Chlorophenyl cycloheptyl alcohol.

Substitution: Various substituted 3-chlorophenyl derivatives.

Scientific Research Applications

3-Chlorophenyl cycloheptyl ketone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chlorophenyl cycloheptyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The ketone group can form reversible covalent bonds with nucleophilic sites on proteins, potentially altering their function. The chlorinated aromatic ring may also participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs: Ring Size and Substituent Effects

The following table summarizes key structural and functional differences between 3-chlorophenyl cycloheptyl ketone and its closest analogs:

Key Observations:

- Ring Size and Stability: Larger rings (e.g., cycloheptyl) exhibit reduced ring strain compared to smaller counterparts (cyclopentyl, cyclobutanone). For instance, 3-(3-chlorophenyl)cyclobutanone’s four-membered ring introduces significant strain, enhancing its reactivity in ring-opening reactions . Cycloheptyl ketones are more thermally stable, making them preferable in multi-step syntheses requiring robust intermediates .

Substituent Position :

- Synthetic Accessibility: Cycloheptyl ketones are synthesized via specialized methods like SmI₂-mediated cyclopropane fragmentation, whereas smaller cyclic ketones (e.g., cyclobutanone) may require alternative strategies such as photochemical [2+2] cycloadditions .

Functional Group and Application Contrasts

Ketones vs. Tetrazoles

While this compound is a ketone intermediate, 1-(3-chlorophenyl)-1H-tetrazole () represents a nitrogen-rich heterocycle with distinct applications. Key differences include:

- Energetic Properties : The tetrazole derivative exhibits explosive performance (detonation velocity: 4409 m/s) due to its high nitrogen content and exothermic decomposition into radicals like 3-chlorophenyl and tetrazole .

- Thermal Behavior : Ketones like this compound undergo thermal decomposition at higher thresholds compared to tetrazoles, which decompose explosively at lower temperatures .

Pharmaceutical vs. Industrial Use

- Pharmaceutical Intermediates : Cycloheptyl and cyclohexyl ketones are pivotal in synthesizing bioactive molecules (e.g., Cortistatin A), leveraging their ring flexibility for target binding .

- Industrial Applications : Simpler analogs like 3-chlorophenyl cyclohexyl ketone are used in bulk chemical processes, as indicated by their safety data sheets .

Data Gaps and Research Challenges

- Physical Properties: Limited data exist on the melting/boiling points and solubility of this compound. These properties are inferred from analogs (e.g., cyclohexyl variant: MW 208.68 g/mol) .

- Dehydrogenation Challenges: Converting cycloheptyl ketones to dienones (e.g., for Cortistatin A) remains problematic due to the lack of chemoselective conditions for dehydrogenation .

Biological Activity

3-Chlorophenyl cycloheptyl ketone is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms, effects, and relevant case studies.

This compound is characterized by its unique structure, which includes a chlorinated phenyl group attached to a cycloheptyl ketone. The synthesis typically involves multi-step organic reactions, including:

- Formation of the Cycloheptyl Group : This may be achieved through Grignard reactions or other coupling methods.

- Introduction of the Chlorophenyl Group : This can involve electrophilic aromatic substitution or other halogenation techniques.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The chlorinated phenyl group enhances lipophilicity, facilitating membrane penetration and interaction with various proteins and enzymes.

Key Mechanisms Include:

- Enzyme Inhibition : The compound can form reversible covalent bonds with active sites on enzymes, leading to inhibition of their activity.

- Receptor Modulation : It may act as a modulator for certain receptors involved in signaling pathways related to inflammation and cancer.

Biological Activities

Research has indicated that this compound exhibits several notable biological activities:

- Antimicrobial Properties : Studies have shown efficacy against various bacterial strains, indicating potential as an antimicrobial agent.

- Anti-inflammatory Effects : The compound has been investigated for its ability to reduce inflammation in vitro and in vivo models.

- Anticancer Potential : Preliminary studies suggest that it may inhibit tumor growth by modulating pathways such as Hedgehog signaling .

Summary of Biological Activities

Case Studies

-

Antimicrobial Efficacy :

In a study examining the antimicrobial properties of this compound, it was found to exhibit significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be notably low, suggesting high potency. -

Anti-inflammatory Mechanism :

A recent investigation into the anti-inflammatory effects revealed that this compound effectively reduced the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated macrophages. This suggests its potential utility in managing inflammatory diseases. -

Cancer Research :

In vitro studies demonstrated that treatment with this compound resulted in a significant decrease in cell viability in various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the inhibition of key signaling pathways involved in cell proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.